
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core with chloro and chloromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one typically involves the chlorination of precursor naphthyridine compounds. One common method is the chlorination of 1,5-naphthyridin-2(1H)-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of eco-friendly chlorinating agents, such as chloramine-T, has also been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. This compound can inhibit or activate certain enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
- 3-Chloro-7-methylisoquinoline
- 3-Chloro-7-methoxyisoquinoline
- 3-Chloro-4-methoxychalcone
Comparison: Compared to these similar compounds, 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
3-chloro-7-(chloromethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H6Cl2N2O/c10-3-5-1-8-7(12-4-5)2-6(11)9(14)13-8/h1-2,4H,3H2,(H,13,14) |
InChI Key |
OHWJQWBUEIIGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C(=C2)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
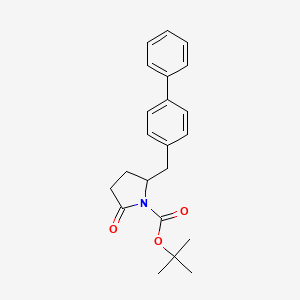
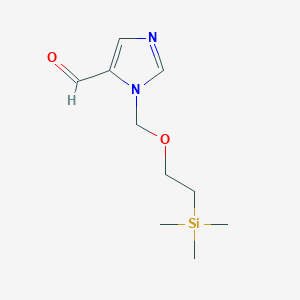
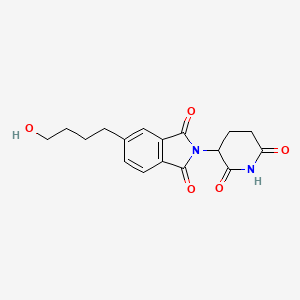
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)
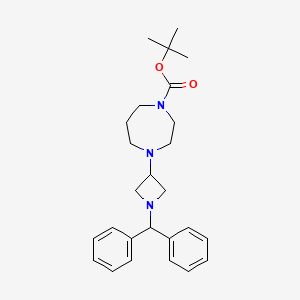
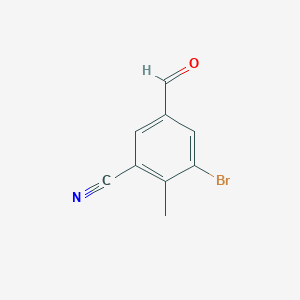
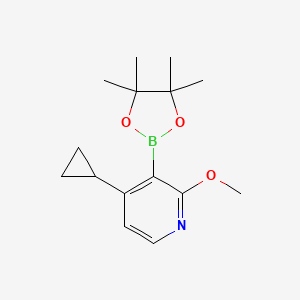
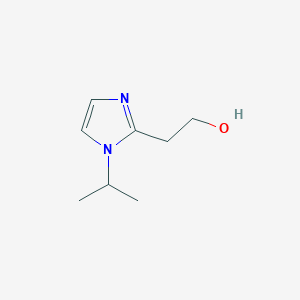
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)

